molecular formula C13H15N3O6 B11015878 2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B11015878
M. Wt: 309.27 g/mol
InChI Key: QWSZFGVNCYEGTL-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with the molecular formula C13H15N3O6 It is known for its unique structure, which includes a benzamide core substituted with methyl, dinitro, and tetrahydrofuranylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with tetrahydro-2-furanylmethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzamide core can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-N-(tetrahydro-2-furanylmethyl)-2-[(tetrahydro-2-furanylmethyl)amino]benzamide: Similar structure but with an additional tetrahydrofuranylmethyl group.

    2-Methyl-N-(tetrahydro-2-furanylmethyl)benzamide: Lacks the nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

2-Methyl-3,5-dinitro-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of both nitro and tetrahydrofuranylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H15N3O6/c1-8-11(13(17)14-7-10-3-2-4-22-10)5-9(15(18)19)6-12(8)16(20)21/h5-6,10H,2-4,7H2,1H3,(H,14,17)

InChI Key

QWSZFGVNCYEGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC2CCCO2

Origin of Product

United States

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